molecular formula C10H10BrNO2 B7474674 Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone

Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone

Cat. No. B7474674
M. Wt: 256.10 g/mol
InChI Key: HCINWWONSUHGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone, also known as ABHM, is a chemical compound that has been studied for its potential applications in scientific research. ABHM is a ketone derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone is not fully understood, but it is believed to act through multiple pathways. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the activity of certain enzymes, including DNA topoisomerase II and cyclooxygenase-2, which are involved in cancer cell growth and inflammation, respectively. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have unique biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone inhibits the growth of cancer cells by inducing apoptosis, while in vivo studies have shown that Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone reduces tumor growth in mice. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to inhibit the replication of certain viruses, including influenza A virus and dengue virus.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has several advantages for use in lab experiments. It is a stable compound that can be synthesized with high yields and purity. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has limitations in its solubility, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for research on Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to understand the mechanism of action of Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone and its interactions with other compounds. Overall, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has promising potential for use in scientific research and warrants further investigation.

Synthesis Methods

Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone can be synthesized through various methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with N-protected 4-aminobutyric acid followed by cyclization and deprotection. Another method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with aminobenzyl alcohol, followed by cyclization and oxidation. Both methods have been successful in producing Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone with high yields and purity.

Scientific Research Applications

Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has been studied for its potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines. Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone has also been found to have antiviral properties, as it inhibits the replication of certain viruses.

properties

IUPAC Name

azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCINWWONSUHGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(5-bromo-2-hydroxyphenyl)methanone

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